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CC 401 dihydrochloride

Cat. No.: B1573856
M. Wt: 461.39
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Chemical Probe

In chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems, such as cells or organisms, by selectively interacting with a specific protein target. CC-401 dihydrochloride (B599025) exemplifies this concept as a cell-penetrant compound, meaning it can cross the cell membrane to reach its intracellular targets. sigmaaldrich.comsigmaaldrich.com Its utility as a probe is underscored by its high affinity and specificity for its primary targets, allowing researchers to investigate the physiological and pathological roles of these proteins with a high degree of confidence. rndsystems.comtocris.commedchemexpress.com The ability to selectively inhibit a particular kinase enables the dissection of complex signaling networks and the elucidation of the downstream consequences of inhibiting that specific node.

Overview of Primary Molecular Targets in Research

The principal molecular targets of CC-401 are the c-Jun N-terminal kinases (JNKs), which are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) pathway. tocris.commedchemexpress.comapexbt.com CC-401 is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). medchemexpress.comcaymanchem.com It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the active, phosphorylated form of JNK, thereby preventing the kinase from transferring a phosphate (B84403) group to its substrates. rndsystems.comevitachem.comadipogen.com This action effectively blocks the downstream signaling cascade mediated by JNK.

While primarily known as a JNK inhibitor, further research has revealed that CC-401 also inhibits other kinases, most notably Dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). nih.gov This off-target activity has led to its investigation in other biological contexts, such as the promotion of β-cell replication. nih.gov The compound exhibits significant selectivity for JNK over a panel of other related kinases, including p38, ERK, IKK2, protein kinase C (PKC), Lck, and ZAP70. rndsystems.comtocris.commedchemexpress.com

PropertyDescriptionSource
Primary Target c-Jun N-terminal kinases (JNKs) tocris.commedchemexpress.comapexbt.com
Other Notable Targets Dual-specificity tyrosine phosphorylation-regulated kinase 1A/B (DYRK1A/B) nih.gov
Mechanism of Action ATP-competitive inhibition rndsystems.comevitachem.comadipogen.com

Historical Development and Significance within Kinase Inhibitor Research

CC-401 was developed by Celgene Corporation as a second-generation JNK inhibitor. nih.govinvivochem.com Its development was part of a broader effort in the pharmaceutical industry to create potent and selective kinase inhibitors for therapeutic purposes, particularly in the areas of inflammation and oncology. caltagmedsystems.co.uktargetmol.com The design of CC-401 was based on the chemical scaffold of earlier JNK inhibitors like SP600125, aiming for improved potency and selectivity. biocrick.com

Properties

Molecular Formula

C22H24N6O.2HCl

Molecular Weight

461.39

Synonyms

3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Cc 401 Dihydrochloride

Established Synthetic Pathways to the Core Indazole Structure

The synthesis of molecules based on the 1H-indazole framework is a well-documented area of heterocyclic chemistry. The construction of this bicyclic system, comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various strategic cyclization reactions. nih.govnih.gov The stability of the 1H-indazole tautomer over the 2H-form makes it the predominant product in many synthetic approaches. nih.gov

Core Structure Preparation Techniques

The formation of the indazole ring system is typically accomplished through intramolecular cyclization of appropriately substituted benzene precursors. A number of classical and modern methods have been established to afford the indazole core with varying degrees of substitution.

Key methodologies include:

Jacobson Indazole Synthesis : This method involves the cyclization of 2-hydrazinylbenzoic acids or related derivatives.

Condensation Reactions : A common approach involves the condensation of ortho-substituted benzaldehydes or ketones, such as o-halobenzaldehydes, with hydrazine. chemicalbook.com

Reductive Cyclization : Precursors like 2-nitrobenzaldehyde (B1664092) can undergo condensation followed by a reductive cyclization step to yield the indazole ring. chemicalbook.com

From Hydrazones : Arylhydrazones can be used as precursors, undergoing direct aryl C-H amination through mediation by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to form the indazole N-N bond. nih.gov

Palladium-Catalyzed Reactions : Modern synthetic chemistry employs palladium-catalyzed C-H amination reactions, starting from aminohydrazones, to construct the indazole system. nih.gov

Synthetic MethodKey PrecursorsPrimary Reagents/CatalystsTransformation Type
Condensation of o-Halobenzaldehydeso-Halobenzaldehyde, HydrazineHeatCondensation/Cyclization chemicalbook.com
From ArylhydrazonesArylhydrazonesIodine or PIFAIntramolecular C-H Amination nih.gov
Reductive Cyclization2-Nitrobenzaldehyde derivativesReducing agent (e.g., P(OEt)3)Reduction and Cyclocondensation nih.govnih.gov
Palladium-Catalyzed AminationAminohydrazonesPalladium catalystIntramolecular C-H Amination nih.gov

Functional Group Introduction via Nucleophilic Substitutions

The indazole ring is an electron-rich heteroaromatic system, which generally makes it less susceptible to direct nucleophilic aromatic substitution. However, functionalization can be achieved through several strategies. Nucleophilic substitution reactions are more commonly employed in the context of building the ring from precursors that already contain a good leaving group, such as in the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

Post-synthesis, the introduction of functional groups often proceeds via electrophilic substitution on the electron-rich ring. chemicalbook.com For nucleophilic attack, the indazole ring typically requires activation by strongly electron-withdrawing groups. Alternatively, the nitrogen atoms of the indazole ring can act as nucleophiles. Alkylation and acylation reactions at the N-1 or N-2 positions are common, with the regioselectivity often being a significant challenge that can be influenced by reaction conditions such as the base, solvent, and electrophile used. beilstein-journals.orgacs.orgresearchgate.net For instance, the use of different bases or solvents can direct alkylation to either the N-1 or N-2 position, a critical consideration in the synthesis of specific indazole derivatives. beilstein-journals.org

Formation of the Dihydrochloride (B599025) Salt

Many organic molecules containing basic nitrogen atoms are converted into hydrochloride salts to enhance their solubility in aqueous media and improve stability. blogspot.com CC 401 contains multiple basic nitrogen centers within its structure (piperidine, indazole, and triazole rings), making it capable of accepting more than one proton.

The formation of CC 401 dihydrochloride is an acid-base reaction. The free base form of CC 401 is dissolved in a suitable organic solvent, and then treated with at least two equivalents of hydrochloric acid (HCl). acs.org The HCl can be added as a gas, an aqueous solution, or a solution in an organic solvent like ether or isopropanol. blogspot.comgoogle.com The lone pair of electrons on two of the nitrogen atoms acts as a proton acceptor (a Brønsted-Lowry base), forming covalent bonds with protons (H+) from the HCl. The resulting positively charged nitrogen centers then form ionic bonds with the chloride anions (Cl-). This process yields the dihydrochloride salt, which is often a crystalline solid that can be isolated by filtration. acs.org

Exploration of Chemical Reactivity and Potential Modifications

The chemical reactivity of the indazole core in CC 401 dictates the potential for creating derivatives and is crucial for understanding its metabolic pathways and for structural elucidation.

Oxidation Reactions and Derivative Formation

The aromatic indazole ring is generally stable to mild oxidizing conditions. However, specific reagents can effect changes. For instance, S-oxidation can be performed on sulfur-containing indazole derivatives using reagents like sodium metaperiodate. nih.gov Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it Many synthetic routes to indazoles themselves involve an oxidative step, such as an oxidative C-H bond amination or an oxidative benzannulation, to form the final aromatic ring system. nih.govnih.gov This implies the di- or tetra-hydro precursors are more susceptible to oxidation than the fully aromatic indazole core.

Reduction Reactions for Structural Elucidation

Reduction reactions can be employed to confirm the structure of indazole-containing compounds. The aromatic nature of the indazole core makes it resistant to reduction under mild conditions. However, strong reducing conditions, such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst), can reduce the benzene portion of the bicyclic system. ucsf.edu This transformation of the aromatic system into a saturated or partially saturated analog alters the molecule's spectroscopic properties (e.g., in NMR), which can be used to confirm the connectivity of the core structure. Furthermore, reductive cyclization is a key step in several synthetic pathways to the indazole ring itself, for example, in the Cadogan reaction, where a nitro group is reduced to facilitate cyclization. nih.govnih.gov

Reaction TypeTypical ReagentsEffect on Indazole CorePrimary Application
OxidationSodium metaperiodate, Fe(NO3)3/TEMPOGenerally stable; can oxidize substituents or facilitate C3-nitration.Derivative Formation nih.govchim.it
ReductionH₂/Pd, P(OEt)3Resistant; benzene ring can be reduced under harsh conditions.Structural Elucidation, Synthesis nih.govucsf.edu
N-Alkylation/AcylationAlkyl halides, Acyl chloridesSubstitution at N-1 or N-2 positions.Derivative Formation beilstein-journals.orgacs.org
Salt FormationHydrochloric Acid (HCl)Protonation of basic nitrogen atoms.Improve Solubility/Stability blogspot.comacs.org

Aromatic Substitution Reactions

Aromatic substitution reactions are pivotal in the synthesis and derivatization of the CC-401 dihydrochloride core structure. The indazole and phenyl rings present in the molecule offer multiple sites for electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a diverse range of functional groups to modulate the compound's physicochemical and pharmacological properties.

A key synthetic approach for constructing the 3-aryl-indazole core of CC-401 and its analogs involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid. In the context of CC-401 synthesis, a 3-halo-indazole intermediate can be coupled with a substituted phenylboronic acid to introduce the desired aryl moiety at the 3-position of the indazole ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and purity.

The functionalization of the indazole ring itself can also be achieved through various aromatic substitution reactions. For instance, electrophilic substitution reactions such as nitration or halogenation can introduce functional groups onto the benzene portion of the indazole core, which can then be further manipulated. The regioselectivity of these substitutions is influenced by the existing substituents on the indazole ring.

Furthermore, the synthesis of various 1H-pyridin-4-yl-3,5-disubstituted indazoles has been accomplished utilizing the Suzuki coupling reaction of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids in the presence of a palladium catalyst and a base. ias.ac.in This highlights the versatility of palladium-catalyzed cross-coupling reactions in the derivatization of the indazole scaffold.

The following table summarizes representative aromatic substitution reactions relevant to the synthesis of indazole-based compounds like CC-401:

Reaction TypeReagents and ConditionsPurpose in Synthesis/Derivatization
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., CsF)Formation of the C-C bond between the indazole and phenyl rings.
N-Arylation (Buchwald-Hartwig) Indazole, Aryl halide, Pd catalyst, Ligand, BaseIntroduction of aryl substituents at the N-1 or N-2 position of the indazole ring.
Electrophilic Nitration HNO3, H2SO4Introduction of a nitro group onto the aromatic rings for further functionalization.
Electrophilic Halogenation Br2, FeBr3 or NBSIntroduction of halogen atoms which can serve as handles for further cross-coupling reactions.

Preparation of Labeled Analogs for Mechanistic Studies

The preparation of isotopically labeled analogs of CC-401 is essential for conducting detailed mechanistic studies, including absorption, distribution, metabolism, and excretion (ADME) profiling, as well as for target engagement and receptor occupancy studies using techniques like positron emission tomography (PET). Carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) are the most commonly used isotopes for these purposes due to their long half-lives and the relative ease of their incorporation into organic molecules.

While specific details on the synthesis of radiolabeled CC-401 are not extensively published in the public domain, general strategies for labeling complex heterocyclic molecules can be applied. For ¹⁴C-labeling, the introduction of the isotope can be achieved by utilizing a ¹⁴C-labeled precursor at a late stage of the synthesis to maximize the specific activity of the final compound. For instance, the piperidine (B6355638) moiety of CC-401 could be a target for labeling. A plausible approach would involve the synthesis of ¹⁴C-labeled 1-(2-chloroethyl)piperidine (B1294334), which can then be used to alkylate the phenolic precursor of CC-401. The synthesis of ¹⁴C-labeled 1-(2-chloroethyl)piperidine itself could start from commercially available ¹⁴C-labeled starting materials.

Late-stage carbon-14 labeling strategies are emerging as powerful tools in drug development. nih.gov These methods aim to introduce the ¹⁴C isotope in the final steps of a synthetic sequence, which is often more efficient and reduces the handling of radioactive intermediates. For a molecule like CC-401, this could involve, for example, a late-stage ¹⁴C-methylation or ¹⁴C-carboxylation of a suitable precursor.

The following table outlines potential strategies for the preparation of labeled CC-401 analogs:

IsotopeLabeling Position (Hypothetical)Synthetic PrecursorLabeling Reaction
¹⁴C Piperidine ring¹⁴C-labeled 1-(2-chloroethyl)piperidineN-alkylation of the phenolic precursor
¹⁴C Phenyl ring¹⁴C-labeled phenylboronic acid derivativeSuzuki-Miyaura coupling with a 3-halo-indazole
³H Aromatic C-H positionsUnlabeled CC-401Catalytic tritium exchange with ³H₂ gas

Molecular Mechanisms of Action of Cc 401 Dihydrochloride

C-Jun N-Terminal Kinase (JNK) Pathway Inhibition

CC 401 dihydrochloride (B599025) was originally characterized as a second-generation inhibitor of c-Jun N-terminal kinase (JNK), a family of stress-activated protein kinases involved in a variety of cellular processes including proliferation, apoptosis, and inflammation. qeios.comnih.govnih.gov The compound is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). medchemexpress.com

The primary mechanism by which CC 401 inhibits JNK activity is through competitive binding at the adenosine (B11128) 5'-triphosphate (ATP)-binding site. qeios.commedchemexpress.comrndsystems.com JNKs, like other protein kinases, feature a cleft between their N- and C-terminal lobes that accommodates ATP. nih.gov By occupying this site, CC 401 physically obstructs the binding of ATP, which is the necessary phosphate (B84403) donor for the kinase's enzymatic activity. nih.gov This action prevents the autophosphorylation and activation of JNK, thereby blocking its ability to phosphorylate downstream substrates. qeios.comrndsystems.com CC 401 is described as a high-affinity JNK inhibitor, with reported inhibitor constant (Kᵢ) values in the range of 25-50 nM. medchemexpress.comrndsystems.com

The direct and most well-characterized downstream consequence of JNK inhibition by CC 401 is the prevention of the phosphorylation of the transcription factor c-Jun. qeios.commedchemexpress.com JNKs phosphorylate c-Jun at specific serine residues (Ser-63 and Ser-73) within its N-terminal activation domain, a critical step for enhancing its transcriptional activity. qeios.commedchemexpress.com By competitively binding to JNK's active site, CC 401 effectively blocks this phosphorylation event. medchemexpress.com This has been demonstrated in cell-based assays where CC 401 inhibits stress-induced phosphorylation of c-Jun in a dose-dependent manner. medchemexpress.com The inhibition of c-Jun phosphorylation leads to a decrease in the transcription of AP-1 (Activator Protein-1) target genes, which are involved in various cellular responses. qeios.com

CC 401 exhibits a notable degree of selectivity for JNKs over other related mitogen-activated protein kinases (MAPKs) and other protein kinases. medchemexpress.comrndsystems.com Studies have shown that CC 401 has at least a 40-fold greater selectivity for JNK compared to kinases such as p38, extracellular signal-regulated kinase (ERK), and inhibitor of κB kinase (IKK2). medchemexpress.comrndsystems.com Furthermore, it shows high selectivity against other kinases like protein kinase C (PKC), Lck, and zeta-associated protein of 70 kDa (ZAP70). medchemexpress.comrndsystems.com While it is a potent inhibitor of all three JNK isoforms, this selectivity profile distinguishes it from broader-spectrum kinase inhibitors and underscores its targeted action against the JNK signaling cascade. medchemexpress.com

Table 1: Kinase Selectivity Profile of CC 401

Kinase Target Selectivity vs. JNK
p38 > 40-fold
ERK > 40-fold
IKK2 > 40-fold
Protein Kinase C > 40-fold
Lck > 40-fold

This table summarizes the reported selectivity of CC 401 for JNK over other related kinases. medchemexpress.comrndsystems.com

The inhibition of the JNK/c-Jun axis by CC 401 modulates various downstream signaling pathways. By preventing c-Jun activation, CC 401 can lead to a decrease in cellular proliferation and has been shown to sensitize hypoxic colon cancer cells to DNA-damaging agents. qeios.comrndsystems.com In models of hepatic injury, the use of CC 401 significantly inhibited pericentral necrosis, neutrophil infiltration, and apoptosis of liver cells. nih.gov This was associated with decreased caspase-3 activation and reduced cytochrome c release from mitochondria, key events in the apoptotic pathway. nih.gov

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) 1A/B Inhibition

While initially identified as a JNK inhibitor, subsequent research revealed that CC 401 also functions as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). nih.gov This discovery has highlighted a more complex pharmacological profile for the compound. In studies on pancreatic β-cell replication, the therapeutic effects of CC 401 were attributed to its inhibition of DYRK1A/B rather than its action on JNK. nih.gov

CC 401 directly inhibits the kinase activity of both DYRK1A and DYRK1B. nih.gov This inhibition is considered a key mechanism for some of its observed biological effects, such as the induction of β-cell replication. nih.gov The downstream consequences of DYRK1A/B inhibition by CC 401 are pleiotropic. One major pathway affected is the nuclear factor of activated T-cells (NFAT) signaling cascade. nih.govnih.gov DYRK1A normally phosphorylates NFAT proteins, promoting their export from the nucleus and terminating their transcriptional activity. nih.gov Inhibition of DYRK1A by compounds like CC 401 can lead to sustained nuclear localization of NFAT and activation of its target genes. nih.gov

Furthermore, CC 401-mediated inhibition of DYRK1A affects the stability of the cell cycle inhibitor p27Kip1. nih.gov CC 401 was found to inhibit the DYRK1A-dependent phosphorylation and subsequent stabilization of p27Kip1, contributing to cell cycle progression. nih.gov Additionally, CC 401 treatment leads to increased expression of replication-promoting genes that are normally suppressed by the DREAM complex, whose integrity is dependent on DYRK1A/B activity. nih.gov This includes the upregulation of key cell cycle genes such as MYBL2 and FOXM1. nih.gov

Table 2: Mentioned Compound Names

Compound Name
CC 401 dihydrochloride
ATP (adenosine 5'-triphosphate)
SP600125
CC0209766
CC0223105
Harmine
AS602801
CC-930
PGL5001 (AS601245)
PYC98
PYC71N

Regulation of p27Kip1 Phosphorylation and Stability

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a crucial regulator of cell cycle progression, primarily by controlling the transition from the G1 to the S phase. The function and stability of p27Kip1 are intricately modulated by post-translational modifications, particularly phosphorylation.

Research has identified a role for JNK signaling in the phosphorylation of p27Kip1. Specifically, JNK activity has been implicated in the phosphorylation of p27Kip1 at the Serine 10 (Ser10) residue. This phosphorylation event is significant as it is required for the cytoplasmic localization of p27Kip1. wikipedia.org When localized in the cytoplasm, p27Kip1 cannot perform its primary function of inhibiting nuclear cyclin-CDK complexes, which can affect cell cycle control and promote other cytoplasmic functions like regulation of cell motility.

Given that CC-401 is a potent inhibitor of JNK, its mechanism of action directly intersects with this regulatory process. By inhibiting JNK activity, CC-401 is expected to decrease the phosphorylation of p27Kip1 at Ser10. wikipedia.org This reduction in phosphorylation would favor the nuclear retention of p27Kip1, where it can bind to and inhibit cyclin D-CDK4 and cyclin E-CDK2 complexes, thereby reinforcing the G1 cell cycle checkpoint. This mechanism highlights how CC-401 can influence cell cycle dynamics by altering the phosphorylation status and subcellular localization of a key CDK inhibitor.

Target ProteinKinaseSite of PhosphorylationEffect of PhosphorylationImplication of CC-401 (JNK Inhibition)
p27Kip1JNKSerine 10Promotes cytoplasmic localizationDecreased Ser10 phosphorylation, promoting nuclear retention

Modulation of Dimerization Partner, RB-like, E2F and Multivulval Class B (DREAM) Complex Activity

The DREAM complex is a master transcriptional repressor that plays a pivotal role in regulating the expression of a wide array of cell cycle-dependent genes, thereby maintaining cellular quiescence (G0). The complex is composed of a p130 or p107 pocket protein, the E2F4 or E2F5 transcription factor, a dimerization partner (DP), and the five-protein MuvB core. mdpi.com

The assembly and disassembly of the DREAM complex are tightly regulated, primarily by the phosphorylation status of its components. Key regulatory kinases include:

Cyclin-Dependent Kinases (CDKs) : Upon cell cycle entry, cyclin D-CDK4/6 and cyclin E-CDK2 phosphorylate p130. This hyperphosphorylation disrupts the interaction between p130 and the MuvB core, leading to the disassembly of the DREAM complex and the derepression of target genes necessary for G1/S progression. mdpi.com

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) : Conversely, DYRK1A promotes the assembly of the DREAM complex by phosphorylating the LIN52 subunit of the MuvB core at Serine 28. This phosphorylation is essential for the stable association of the MuvB core with p130.

Currently, there is a lack of direct scientific evidence documenting the regulation of DREAM complex activity by the JNK signaling pathway. The established regulatory mechanisms are centered around the balance of CDK and DYRK1A activities. Therefore, a direct modulatory role for CC-401 on DREAM complex activity via JNK inhibition has not been established. The activity of the DREAM complex is, however, influenced by CDK inhibitors such as p21 and p27, which are themselves subject to regulation by various signaling pathways. mdpi.com

Impact on Nuclear Factor of Activated T Cells (NFAT) Pathway Dynamics

The Nuclear Factor of Activated T Cells (NFAT) family of transcription factors are critical mediators of calcium-dependent signaling, playing a significant role in the immune response, cardiac development, and other physiological processes. The activity of NFAT proteins is primarily controlled by their phosphorylation status, which dictates their subcellular localization.

The canonical activation of NFAT involves the calcium-activated phosphatase, calcineurin. When intracellular calcium levels rise, calcineurin dephosphorylates multiple serine residues on NFAT proteins, unmasking a nuclear localization signal and leading to their translocation into the nucleus to activate target gene expression. mdpi.comnih.govgenesandcancer.com

The JNK signaling pathway provides a crucial counter-regulatory mechanism to this activation. mdpi.com Research has demonstrated that JNK can directly phosphorylate several NFAT isoforms, including NFATc1, NFATc2, and NFATc3 (also known as NFAT4), at distinct sites from those targeted by calcineurin. mdpi.comnih.govnih.govnih.gov This JNK-mediated phosphorylation opposes the action of calcineurin and promotes the nuclear export or cytoplasmic retention of NFAT. nih.govgenesandcancer.com By phosphorylating NFAT, JNK effectively terminates the NFAT-driven transcriptional response, even in the presence of a calcineurin-activating signal. mdpi.comgenesandcancer.com

The inhibitory action of CC-401 on JNK directly impacts this dynamic equilibrium. By blocking JNK's ability to phosphorylate NFAT, CC-401 antagonizes the "off-signal" for NFAT nuclear localization. mdpi.comnih.gov This leads to a scenario where, in the presence of a calcium/calcineurin signal, the dephosphorylated, active state of NFAT is prolonged, potentially enhancing its nuclear accumulation and transcriptional activity. This cross-talk demonstrates that JNK signaling, and therefore its inhibition by compounds like CC-401, is a key modulator of the calcineurin-NFAT pathway. mdpi.com

Pathway ComponentActionRegulated byEffect of RegulationImplication of CC-401 (JNK Inhibition)
NFATDephosphorylationCalcineurin (activated by Ca2+)Nuclear Import & ActivationNot directly affected
NFATPhosphorylationJNKNuclear Export & InactivationPhosphorylation is blocked
Net Effect NFAT Activity Balance between Calcineurin and JNK Determines subcellular localization Potentiates/prolongs NFAT activation in the presence of a Ca2+ signal

Cellular and Subcellular Investigations of Cc 401 Dihydrochloride Activity

Effects on Cellular Processes in In Vitro Models

In vitro studies have been crucial in elucidating the mechanisms through which CC 401 dihydrochloride (B599025) exerts its effects on cellular pathways, particularly in the context of apoptosis, inflammation, and fibrosis.

Regulation of Apoptosis Mechanisms

As an inhibitor of the JNK signaling pathway, CC 401 dihydrochloride plays a significant role in modulating apoptosis. The JNK pathway is a critical component of stress-activated protein kinase signaling, which, when activated, can lead to programmed cell death. nih.gov Research has identified a pathogenic role for JNK signaling in tubular cell apoptosis, a key process in the development of renal fibrosis. apexbt.comoup.com By blocking this pathway, CC 401 has been shown to reduce apoptosis in various cell types. For instance, studies have demonstrated its ability to decrease hepatic necrosis and apoptosis. caymanchem.com The mechanism involves the inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun, a key downstream target of JNK that is involved in initiating the apoptotic cascade. medchemexpress.commedchemexpress.com

Table 1: In Vitro Studies on this compound and Apoptosis Regulation This table is interactive. Users can sort and filter the data.

Cell/Tissue Model Investigated Effect Key Finding Reference(s)
Hepatic Cells Necrosis and Apoptosis CC 401 decreased hepatic necrosis and apoptosis following transplantation models. caymanchem.com
Renal Tubular Cells Apoptosis JNK signaling, inhibited by CC 401, has a pathogenic role in tubular cell apoptosis. apexbt.comoup.com
Pancreatic Islets Cytokine-Induced Apoptosis JNK inhibition prevents IL-1β–induced apoptosis of islets and insulin-secreting cell lines. nih.gov

Modulation of Inflammatory Responses

The JNK signaling pathway is deeply integrated with inflammatory processes. It can be activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β) and is involved in the activation of the NF-κB transcription factor, which leads to the production of further pro-inflammatory mediators. nih.govmdpi.com this compound, by inhibiting JNK, can modulate these inflammatory responses. The activation of JNK signaling has been identified in numerous immune-mediated kidney disease models, highlighting the therapeutic potential of JNK inhibitors in these conditions. apexbt.com Although direct in vitro studies detailing the broad anti-inflammatory profile of CC 401 are specific to its JNK target, its mechanism of action strongly supports its role in downregulating inflammatory cascades that are dependent on JNK signaling.

Impact on Fibrotic Processes

Fibrosis, characterized by the excessive accumulation of extracellular matrix, involves complex signaling pathways where JNK plays a pathogenic role. criver.com Research has established a clear link between JNK signaling and the development of renal fibrosis. apexbt.comrndsystems.comoup.com In vitro models are essential for studying the mechanisms of fibrosis, often involving the culture of fibroblasts and their differentiation into myofibroblasts, which are key cells in producing collagen and other matrix proteins. criver.comphenovista.comnews-medical.net this compound has been shown to block JNK signaling and, consequently, renal fibrosis in preclinical models. caymanchem.com Its activity in vitro would be directed at inhibiting the JNK-mediated activation of fibroblasts and the subsequent deposition of extracellular matrix proteins, which are hallmarks of fibrotic diseases. news-medical.net

Specific Cellular Model System Applications

The utility of this compound has been explored in specific and sensitive cellular models, providing targeted insights into its potential applications.

Pancreatic Beta-Cell Replication Studies in Primary Cultures

A significant area of investigation for this compound has been in the context of pancreatic beta-cell biology. The loss of functional beta-cell mass is a central feature of diabetes. nih.gov Studies have implicated the JNK pathway in glucose-induced beta-cell dysfunction and apoptosis. oup.com Inhibition of JNK has been shown to protect human islets from these detrimental effects in vitro and enhance their survival. oup.comnih.gov Notably, specific research has identified that CC 401 promotes beta-cell replication. nih.gov This pro-replicative effect is of considerable interest as a potential strategy to regenerate beta-cell mass.

Table 2: Application of this compound in Pancreatic Beta-Cell Models This table is interactive. Users can sort and filter the data.

Cell Model Experimental Context Observed Effect of JNK Inhibition / CC 401 Reference(s)
Human Islets (in vitro) Glucose-induced dysfunction JNK inhibition prevents dysfunction and apoptosis. oup.com
Human Islets (transplanted) Islet survival JNK inhibition enhances the survival of islets. nih.gov

Renal Tubular Epithelial Cell (e.g., HK-2) Studies

The human kidney-2 (HK-2) cell line, an immortalized proximal tubule epithelial cell line from a normal adult human kidney, serves as a widely used in vitro model for studying renal physiology and nephrotoxicity. nih.govnih.gov The specificity of this compound's inhibitory action on the JNK pathway has been tested directly using HK-2 cells. medchemexpress.commedchemexpress.com In these studies, HK-2 cells were subjected to osmotic stress using sorbitol to induce the phosphorylation of c-Jun. Treatment with CC 401 was found to inhibit this sorbitol-induced phosphorylation of c-Jun in a dose-dependent manner. medchemexpress.commedchemexpress.com Importantly, the compound did not prevent the upstream phosphorylation of JNK itself, nor did it affect the phosphorylation of other related kinases like p38 or ERK, confirming its specific action on the JNK-mediated phosphorylation of its substrate, c-Jun. medchemexpress.commedchemexpress.com

Table 3: this compound Studies in the HK-2 Renal Cell Model This table is interactive. Users can sort and filter the data.

Cell Line Experimental Condition Key Finding Reference(s)
HK-2 (Human Tubular Epithelial) Osmotic stress (Sorbitol-induced) CC 401 inhibits the phosphorylation of c-Jun in a dose-dependent manner. medchemexpress.commedchemexpress.com

Antiviral Activity against Human Cytomegalovirus (HCMV) Replication in Cell Lines

This compound has been identified as an effective inhibitor of Human Cytomegalovirus (HCMV) replication. Research stemming from a medium-sized anti-HCMV chemical screening demonstrated that CC 401, along with other structurally distinct c-Jun N-terminal kinase (JNK) inhibitors like SP600125 and JNK inhibitor VIII, potently halts the proliferation of HCMV in cultured human fibroblasts (HFs). nih.gov This discovery points to the crucial role of the host cell's JNK signaling pathway in the lifecycle of HCMV.

The mechanism of action for JNK inhibitors in preventing HCMV replication appears to occur at a very early stage of the viral life cycle. nih.gov While the binding and entry of the virus into the host cell, as well as the delivery of viral DNA, are not directly inhibited, the subsequent transcription of immediate-early (IE) viral genes, specifically IE1/2, is significantly suppressed. nih.gov These IE genes are critical as they act as master regulators for the expression of later-phase viral genes. nih.gov By inhibiting the accumulation of IE1/2 gene products, the entire cascade of viral gene expression is effectively shut down. nih.gov Further supporting this, the knockdown of JNK expression through RNA interference has been shown to mimic the antiviral effects of chemical inhibitors, leading to a significant impairment of HCMV replication. nih.gov These findings collectively suggest that JNK inhibitors, including this compound, represent a promising class of antiviral drug candidates, with JNK being a viable therapeutic target for the development of novel anti-HCMV treatments. nih.gov

Antiviral Activity of JNK Inhibitors against HCMV

Compound Target Cell Line Effect
This compound JNK Human Fibroblasts (HFs) Effective inhibition of HCMV replication
SP600125 JNK Human Fibroblasts (HFs) Inhibition of HCMV replication

Sensitization of Cancer Cell Lines (e.g., Colon Cancer) to DNA-Damaging Agents

The JNK inhibitor CC 401 has demonstrated significant potential in sensitizing colon cancer cells to the effects of DNA-damaging chemotherapeutic agents, particularly under hypoxic conditions often found in solid tumors. nih.gov Hypoxia-induced activation of JNK has been associated with resistance to drugs like oxaliplatin. nih.gov Inhibition of this pathway by CC 401 can reverse this resistance and enhance the efficacy of chemotherapy. nih.gov

In vitro studies across a panel of colon cancer cell lines have shown that CC 401 acts synergistically with agents such as oxaliplatin, SN-38, and 5-fluorouracil (B62378) (5-FU). nih.gov This synergistic effect, while not always specific to hypoxic conditions, is particularly pronounced in certain cell lines under hypoxia. nih.gov For instance, in HT29 and SW620 colon cancer cells, treatment with CC 401 leads to a notable increase in DNA damage when combined with chemotherapy. nih.gov

In vivo experiments using HT29-derived mouse xenografts have further corroborated these findings. The administration of CC 401 was shown to potentiate the antitumor effects of bevacizumab and oxaliplatin, resulting in a greater delay in tumor growth compared to the treatments alone. nih.govaacrjournals.org This suggests that inhibiting JNK signaling is a viable strategy for overcoming therapy resistance in colon cancer. nih.gov

Synergistic Effects of CC 401 with Chemotherapy in Colon Cancer Cell Lines

Cell Line Chemotherapeutic Agent Condition Combination Index (CI50)
HT29 Oxaliplatin Oxic 0.81 (Median)
HT29 Oxaliplatin Hypoxic 0.48 (Median)
SW620 Oxaliplatin Oxic 0.81 (Median)
SW620 Oxaliplatin Hypoxic 0.48 (Median)
HCT116 Oxaliplatin Oxic 0.81 (Median)
HCT116 Oxaliplatin Hypoxic 0.48 (Median)
HCT15 Oxaliplatin Oxic 0.81 (Median)
HCT15 Oxaliplatin Hypoxic 0.48 (Median)
LoVo Oxaliplatin Oxic 0.81 (Median)
LoVo Oxaliplatin Hypoxic 0.48 (Median)
HT29 SN-38 Oxic 0.56 (Median)
HT29 SN-38 Hypoxic Significantly enhanced synergy
Panel Average 5-FU Oxic 0.88 (Median)

In Vivo Potentiation of Chemotherapy by CC 401 in HT29 Xenografts

Treatment Group Outcome
CC-401 + Bevacizumab + Oxaliplatin Greater tumor growth delay
CC-401 + Oxaliplatin Potentiation of tumor growth delay

High-Throughput Screening Applications and Compound Library Inclusion

This compound is included in curated collections of biologically active compounds known as compound libraries, which are utilized in high-throughput screening (HTS) for drug discovery and target validation. Specifically, it is a component of the Tocriscreen 2.0 Max and the Tocriscreen Antiviral Library. The inclusion of CC 401 in such libraries underscores its utility as a research tool for investigating cellular pathways, particularly those involving JNK signaling.

High-throughput screening allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological process. As a known JNK inhibitor, CC 401 can serve as a valuable reference or control compound in HTS campaigns aimed at discovering novel modulators of the JNK pathway. For example, in a screen for new antiviral agents, compounds that exhibit a similar biological footprint to CC 401 might be prioritized for further investigation as potential JNK-pathway-targeting antivirals. Similarly, in screens designed to identify compounds that sensitize cancer cells to chemotherapy, the known activity of CC 401 provides a benchmark for the efficacy of newly discovered molecules. The presence of well-characterized inhibitors like CC 401 in these libraries is crucial for validating the results of the screen and for beginning to elucidate the mechanism of action of any "hit" compounds.

Preclinical Research in Animal Models Exploring Cc 401 Dihydrochloride

Renal Injury and Fibrosis Models

CC 401 dihydrochloride (B599025) has been evaluated in specific models of kidney disease to determine its efficacy in mitigating renal injury and fibrosis.

Unilateral ureteral obstruction (UUO) is a widely utilized experimental model to study renal tubulointerstitial fibrosis, a key pathological feature of chronic kidney disease. This model involves the ligation of one ureter, leading to obstructive nephropathy characterized by tubular injury, inflammation, and excessive deposition of extracellular matrix. nih.govkrcp-ksn.org Despite the common use of this model to evaluate anti-fibrotic therapies, a thorough review of published scientific literature did not yield any specific studies investigating the effects of CC 401 dihydrochloride in animal models of unilateral ureteral obstruction.

The anti-glomerular basement membrane (GBM) glomerulonephritis model is an established method for inducing immune-mediated kidney injury that mimics aspects of human crescentic glomerulonephritis. In a study utilizing a rat anti-GBM disease model, the specific JNK inhibitor CC-401 was administered to animals before the injection of anti-GBM serum and continued until the end of the study. nih.gov

The research demonstrated that in the acute phase of the disease, CC-401 effectively blocked JNK signaling. nih.gov Continued administration of CC-401 resulted in a significant suppression of both glomerular and tubulointerstitial damage at day 14. nih.gov This protective effect was attributed to the modulation of macrophage activation, as there was no significant impact on the number of glomerular macrophages, despite a marked reduction in the renal expression of pro-inflammatory mediators. nih.gov The treatment did not appear to affect T cell or humoral immune responses. nih.gov These findings suggest that the JNK signaling pathway plays a significant role in the progression of renal injury in this model and that its inhibition by CC-401 offers a protective effect. nih.gov

Table 1: Effects of this compound in a Rat Anti-GBM Glomerulonephritis Model
ParameterObservationSource
JNK SignalingBlocked in the acute phase of the disease. nih.gov
ProteinuriaReduced within the first 24 hours. nih.gov
Glomerular DamageSuppressed at 14 days. nih.gov
Tubulointerstitial DamageSuppressed at 14 days. nih.gov
Macrophage InfiltrationNo significant effect on glomerular macrophage numbers. nih.gov
Pro-inflammatory MediatorsMarked reduction in renal TNF-α and iNOS mRNA levels. nih.gov

Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury, characterized by a complex interplay of inflammatory and cell death pathways. nih.gov This model is crucial for understanding the pathophysiology of AKI and for testing potential therapeutic interventions. A comprehensive search of the scientific literature did not reveal any studies that specifically examined the effects of this compound in animal models of renal ischemia-reperfusion injury.

In the context of the anti-GBM glomerulonephritis model, treatment with CC-401 led to a notable reduction in proteinuria within the initial 24 hours of disease induction. nih.gov Furthermore, prolonged treatment with CC-401 suppressed the development of glomerular and tubulointerstitial damage typically observed at day 14 in this model. nih.gov The protective effects on the renal tubules were evident despite the lack of influence on the early influx of neutrophils. nih.gov The modulation of macrophage activation appears to be a key mechanism, as indicated by the significant decrease in renal tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) messenger RNA levels. nih.gov

Table 2: Impact of this compound on Renal Pathological Markers
Pathological MarkerFinding in Preclinical ModelSource
ProteinuriaSignificantly reduced in the acute phase of anti-GBM glomerulonephritis. nih.gov
Glomerular DamageSuppressed with continued treatment in anti-GBM glomerulonephritis. nih.gov
Tubulointerstitial DamageSuppressed with continued treatment in anti-GBM glomerulonephritis. nih.gov
Renal TNF-α mRNAMarkedly reduced levels. nih.gov
Renal iNOS mRNAMarkedly reduced levels. nih.gov

Hepatic Injury Models

The liver is a central organ in metabolism and detoxification and is susceptible to injury from various toxins. Animal models of hepatic injury are essential for studying the mechanisms of liver damage and for the development of hepatoprotective therapies.

Animal models, such as those induced by carbon tetrachloride (CCl4), are commonly used to investigate drug-induced liver injury and fibrosis. accscience.com The JNK signaling pathway is known to be activated in hepatic myofibroblasts during liver fibrogenesis. nih.gov While the inhibition of JNK has been shown to reduce experimental liver fibrosis, specific studies detailing the hepatoprotective mechanisms of this compound in preclinical models of hepatic injury were not identified in a review of the available scientific literature.

Preclinical Research in Animal Models Exploring CC-401 Dihydrochloride

Preclinical investigations using animal models have been instrumental in evaluating the therapeutic potential of CC-401 Dihydrochloride for stimulating the proliferation of pancreatic beta-cells. These studies provide foundational in vivo evidence of the compound's efficacy and offer deeper understanding into its biological mechanisms.

Rodent Models for Beta-Cell Expansion

Research has demonstrated that CC-401 effectively stimulates beta-cell replication in rodent models. nih.gov In vivo studies have been conducted to assess whether the effects observed in cell cultures translate to a living organism. nih.gov

In one key study, administration of CC-401 to rats resulted in a statistically significant increase in beta-cell replication compared to control animals that received a vehicle solution. nih.gov The percentage of replicating beta-cells in the treated group was nearly double that of the control group. nih.gov Notably, this proliferative effect appeared to be specific to islet cells, as no significant increase in replication was observed in the non-beta-cell population outside of the islets. nih.gov This suggests a targeted action of CC-401 on the pancreatic beta-cell lineage within the complex environment of the pancreas. nih.gov

Further experiments in mouse models confirmed these findings, showing that CC-401 treatment stimulated mouse beta-cell replication in vivo. nih.gov To ensure the compound was acting directly on the beta-cells, follow-up studies utilized purified rat beta-cells, which showed an increased replication rate upon treatment with CC-401. nih.gov

Animal ModelTreatment GroupBeta-Cell Replication Rate (%)Reference
RatCC-4018.1 ± 3.0 nih.gov
RatVehicle (Control)4.3 ± 0.5 nih.gov

Mechanistic Insights from In Vivo Beta-Cell Studies

While CC-401 was previously identified as a c-Jun N-terminal kinase (JNK) inhibitor, its ability to induce beta-cell replication stems from a different mechanism. nih.govresearchgate.net Research reveals that CC-401's pro-proliferative effects on both rodent and human beta-cells are mediated through the inhibition of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A and 1B (DYRK1A/B). nih.govnih.govscite.ai This discovery aligns CC-401 with a class of compounds known to promote beta-cell regeneration. mdpi.com The inhibition of DYRK1A/B by CC-401 triggers several downstream molecular pathways that collectively encourage beta-cells to re-enter the cell cycle. nih.govscite.ai

The mechanistic consequences of DYRK1A/B inhibition by CC-401 are pleiotropic and include:

Destabilization of p27Kip1: CC-401 was found to inhibit the DYRK1A-dependent phosphorylation of p27Kip1, a crucial cell cycle inhibitor. nih.govscite.ai Phosphorylation stabilizes p27Kip1; therefore, by preventing this, CC-401 promotes the destabilization of this inhibitory protein, a known mechanism for advancing cell proliferation. nih.govnih.gov

Derepression of the DREAM Complex: The compound was shown to increase the expression of multiple genes that promote cell replication, such as MYBL2 and FOXM1. nih.govresearchgate.net These genes are typically suppressed by a group of proteins known as the DREAM complex. nih.gov The functional integrity of the DREAM complex is dependent on DYRK1A/B activity. By inhibiting these kinases, CC-401 effectively dismantles this repressive complex, allowing for the transcription of pro-replicative genes. nih.govscite.ai

Activation of NFAT: While the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a proposed mechanism for how DYRK1A/B inhibitors promote beta-cell replication, its role in the action of CC-401 appears to be limited. nih.govresearchgate.net Studies showed that inhibiting NFAT activity had only a minor impact on the beta-cell replication induced by CC-401, suggesting that other mechanisms are more dominant. nih.govscite.ai

Structure Activity Relationship Sar Studies and Analog Design of Cc 401 Dihydrochloride

Comparative Analysis with Structurally Related JNK Inhibitors (e.g., SP600125)

CC 401 is a second-generation JNK inhibitor that emerged from the chemical framework of SP600125, a pioneering but less selective anthrapyrazolone JNK inhibitor. qeios.com While both compounds share the same core structure, subtle yet significant chemical modifications in CC 401 confer superior potency and selectivity.

SP600125, one of the first identified small-molecule JNK inhibitors, demonstrated the therapeutic potential of targeting the JNK signaling pathway. nih.gov However, its clinical utility was hampered by off-target effects, a common challenge with early kinase inhibitors. CC 401 was developed to address these limitations.

A key differentiator lies in the potency of these two inhibitors. CC 401 exhibits a significantly lower half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) for JNK isoforms compared to SP600125. Specifically, CC 401 demonstrates high affinity for all three JNK isoforms with Ki values in the range of 25-50 nM. rndsystems.commedkoo.com This enhanced potency translates to a more targeted engagement of the JNK pathway at lower concentrations.

Furthermore, CC 401 displays a more favorable selectivity profile. It shows over 40-fold greater selectivity for JNK compared to other related kinases such as p38, ERK, IKK2, protein kinase C, Lck, and ZAP70. rndsystems.com This increased selectivity is a critical attribute, as it minimizes the potential for unintended pharmacological effects arising from the inhibition of other essential kinases.

FeatureSP600125CC 401 Dihydrochloride (B599025)
Generation FirstSecond
Potency (Ki) Higher (less potent)25-50 nM (more potent) rndsystems.commedkoo.com
Selectivity Less selective>40-fold selective for JNK over other kinases rndsystems.com

SAR of the Anthrapyrazolone Core Structure

The anthrapyrazolone scaffold is the foundational chemical framework for both SP600125 and CC 401. Structure-activity relationship studies have revealed that the integrity and specific features of this core are crucial for JNK inhibition.

The planar, polycyclic aromatic system of the anthrapyrazolone core is believed to mimic the adenine (B156593) region of ATP, enabling it to competitively bind to the ATP-binding pocket of JNK. This competitive inhibition is a common mechanism for many kinase inhibitors.

Early SAR studies on this scaffold highlighted the critical importance of the pyrazole (B372694) moiety. The nitrogen atoms within the pyrazole ring are thought to form key hydrogen bond interactions with the hinge region of the JNK active site, a common anchoring point for kinase inhibitors.

Elucidation of Specific Chemical Moieties Critical for Target Affinity and Selectivity

The enhanced potency and selectivity of CC 401 over its predecessor, SP600125, can be attributed to the strategic addition and modification of specific chemical moieties. While the exact, detailed structure of CC-401 is proprietary, publicly available information and the principles of medicinal chemistry allow for an informed discussion of the likely critical moieties.

It is hypothesized that substitutions on the anthrapyrazolone core of CC 401 are designed to exploit specific sub-pockets within the JNK ATP-binding site. These modifications can lead to additional favorable interactions, such as van der Waals forces or hydrophobic interactions, which contribute to a tighter binding affinity.

Furthermore, these substitutions are likely designed to introduce steric hindrance that prevents the molecule from effectively binding to the ATP-binding sites of other kinases. This "negative design" strategy is a powerful tool for achieving selectivity. By creating a molecule that fits optimally in the JNK active site but poorly in others, a high degree of target specificity can be achieved.

Design and Synthesis of Novel Analogs for Enhanced Potency or Specificity

The development of CC 401 from SP600125 serves as a prime example of analog design aimed at enhancing therapeutic properties. Building upon the established SAR of the anthrapyrazolone core, medicinal chemists can systematically synthesize novel analogs to further improve potency, selectivity, and pharmacokinetic properties.

One common strategy involves the exploration of different substitution patterns on the core scaffold. By introducing a variety of chemical groups at different positions, it is possible to probe the chemical space of the JNK active site and identify modifications that lead to improved binding. For instance, the addition of small, electron-withdrawing groups can sometimes enhance binding affinity through favorable electronic interactions.

Another approach is scaffold hopping, where the core anthrapyrazolone structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features required for JNK binding. This can lead to the discovery of novel inhibitor classes with entirely different intellectual property landscapes and potentially improved drug-like properties.

Computational modeling and structure-based drug design play a crucial role in this process. By using crystal structures of JNK in complex with inhibitors, chemists can visualize the binding interactions and rationally design new analogs that are predicted to have enhanced affinity and selectivity. nih.govacs.org

Development of Research Tools Based on CC 401 Dihydrochloride Scaffold

The well-defined structure and biological activity of CC 401 make its scaffold an excellent starting point for the development of chemical probes and other research tools to further investigate the JNK signaling pathway.

Biotinylated Probes: By attaching a biotin (B1667282) molecule to a non-essential part of the CC 401 scaffold, researchers can create a biotinylated probe. nih.gov This probe can be used in pull-down assays to identify and isolate JNK and its associated proteins from complex biological mixtures. This technique is invaluable for studying the JNK interactome and understanding the broader cellular context of JNK signaling.

Fluorescent Probes: Similarly, the attachment of a fluorescent dye to the CC 401 scaffold can generate a fluorescent probe. rsc.orgrsc.org Such probes can be used in various imaging applications, including fluorescence microscopy and flow cytometry, to visualize the subcellular localization of JNK and to monitor the engagement of the inhibitor with its target in living cells. This provides a powerful tool for studying the dynamics of JNK signaling in real-time.

The development of these research tools, derived from a potent and selective inhibitor like CC 401, is crucial for advancing our understanding of JNK biology and for the discovery of new therapeutic intervention points.

Advanced Research Applications and Future Directions in Chemical Biology

Utilization as a Mechanistic Probe in Kinase Signaling Pathways

CC 401 dihydrochloride (B599025) serves as a valuable mechanistic probe for interrogating kinase signaling pathways, primarily due to its high affinity and competitive mode of action against JNK. As a potent, ATP-competitive inhibitor, it targets all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity, exhibiting Ki values in the range of 25-50 nM. medchemexpress.commedchemexpress.combiocrick.commedchemexpress.com Its mechanism involves binding to the ATP-binding site of active, phosphorylated JNK, thereby preventing the subsequent phosphorylation of its substrates, most notably the transcription factor c-Jun. medchemexpress.com

The utility of CC 401 as a research tool is further enhanced by its selectivity. Early profiling demonstrated a selectivity of over 40-fold for JNK compared to several other related kinases. medchemexpress.commedchemexpress.com This specificity allows researchers to dissect the specific contributions of the JNK signaling cascade in various cellular processes. For example, in studies using the human tubular epithelial cell line HK-2, CC 401 effectively inhibited the sorbitol-induced phosphorylation of c-Jun in a dose-dependent manner without affecting the upstream phosphorylation of JNK itself, or the related kinases p38 and ERK, thus confirming its specific action on the JNK node of the MAPK pathway. medchemexpress.com This precise inhibitory action enables the elucidation of JNK's role in cellular responses to stress, inflammation, and apoptosis. mdpi.com

Table 1: Kinase Selectivity Profile of CC 401
Kinase TargetInhibition Constant (Ki)Selectivity vs. Other Kinases
JNK (pan-isoform)25-50 nM> 40-fold
p38> 40-fold less sensitive than JNKN/A
ERK> 40-fold less sensitive than JNKN/A
IKK2> 40-fold less sensitive than JNKN/A
Protein Kinase C> 40-fold less sensitive than JNKN/A
Lck> 40-fold less sensitive than JNKN/A
ZAP70> 40-fold less sensitive than JNKN/A

Contributions to Understanding Disease Pathophysiology

CC 401 has been instrumental in clarifying the role of specific kinase pathways in a range of diseases, including diabetes, renal disease, and viral infections.

Diabetes: In the context of diabetes, research involving CC 401 has produced surprising and significant findings. While initially investigated for its JNK inhibitory properties, studies revealed that CC 401 promotes the replication of pancreatic β-cells. nih.govnih.gov This effect was found to be independent of JNK inhibition and was instead attributed to the inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). nih.govnih.govguidetopharmacology.org This discovery repositioned CC 401 as a tool for understanding the molecular pathways governing β-cell growth, a critical area in diabetes research. nih.gov Further investigation showed that CC 401-mediated DYRK1A/B inhibition drives β-cell replication through multiple mechanisms, including the activation of nuclear factor of activated T cells (NFAT) signaling, destabilization of the cell cycle inhibitor p27Kip1, and derepression of genes suppressed by the DREAM complex, such as MYBL2 and FOXM1. nih.govnih.gov This has provided a deeper understanding of the complex signaling network that controls the proliferation of insulin-producing cells. nih.gov

Renal Disease: JNK signaling is implicated in the pathogenesis of kidney diseases, particularly in processes like renal fibrosis and tubular cell apoptosis. The application of CC 401 in preclinical models has substantiated this link. In a rat model of anti-glomerular basement membrane glomerulonephritis, treatment with CC 401 from days 7 to 24 slowed the progression of proteinuria and prevented the development of renal impairment, as measured by serum creatinine (B1669602) levels. medchemexpress.commedchemexpress.com These findings underscore a pathogenic role for JNK in renal damage and demonstrate the utility of selective inhibitors like CC 401 in exploring disease mechanisms and identifying potential therapeutic targets.

Viral Infections: The JNK pathway is also involved in the life cycle of certain viruses. Research has shown that CC 401 can inhibit the replication of human cytomegalovirus (HCMV). This finding suggests that host cell JNK signaling is a component that the virus co-opts for its own propagation. By using CC 401 to block this pathway, researchers can probe the specific host factors necessary for viral replication, contributing to a better understanding of virus-host interactions and identifying novel antiviral strategies.

Integration into Systems Biology Approaches for Pathway Mapping

The story of CC 401 exemplifies how a chemical probe can contribute to systems biology and pathway mapping, often in unexpected ways. Systems biology aims to understand the entirety of interactions within a biological system. nih.govembopress.org The discovery that CC 401's pro-replicative effect on β-cells stems from DYRK1A/B inhibition, rather than its intended JNK target, is a powerful example of how chemical probes can uncover novel connections between signaling pathways. nih.govnih.gov

This finding effectively links the JNK signaling network with the DYRK1A/B-NFAT/DREAM complex axis, pathways not previously considered to be modulated by this compound. By observing the phenotypic outcome (β-cell replication) and subsequently deconvoluting the true molecular target, researchers have been able to refine the cellular map of growth regulation. This process of using a small molecule to perturb a system and analyzing the global response is a cornerstone of chemical systems biology. It allows for the identification of functional relationships between proteins and pathways that might be missed by purely genetic approaches. The promiscuity of kinase inhibitors like CC 401, when properly characterized, can thus be transformed from a liability into a powerful tool for mapping the complex, interconnected kinase network. nih.gov

Potential for Rational Design of Next-Generation Chemical Probes

The comprehensive characterization of CC 401, including its on- and off-target activities, provides a solid foundation for the rational design of improved chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system, and its value is defined by its potency, selectivity, and well-understood mechanism of action. nih.govnih.gov

The research that identified DYRK1A/B as the relevant target for CC 401-induced β-cell replication led directly to the development of a derivative, STF-200785, which exhibited enhanced replication-promoting activity. nih.gov This demonstrates a clear path for structure-based drug design. By understanding the structural determinants of CC 401's binding to both JNK and DYRK1A/B, medicinal chemists can rationally modify the scaffold to create next-generation probes with distinct properties:

Highly Selective JNK Inhibitors: By modifying moieties that contribute to DYRK1A/B binding while preserving those essential for JNK inhibition, it is possible to design probes with greater selectivity for JNK, allowing for a cleaner interrogation of its biological functions.

Potent and Selective DYRK1A/B Inhibitors: Conversely, the CC 401 scaffold can be optimized to enhance affinity and selectivity for DYRK1A/B, creating superior tools for studying β-cell regeneration and the various other roles of these kinases.

This iterative process of discovery and rational design, starting from a well-characterized but imperfect probe like CC 401, is a key paradigm in modern chemical biology for developing sophisticated tools to dissect complex biology. nih.gov

Unexplored Biological Activities and Off-Target Investigations in Research Settings

The investigation of off-target effects is crucial for the validation and proper use of any chemical probe. nih.govdovepress.com The case of CC 401 is a prime example, where an "off-target" effect on DYRK1A/B turned out to be the primary mechanism for a key biological activity. nih.govguidetopharmacology.org The initial characterization of CC 401 showed high selectivity against a panel of common kinases, including p38, ERK, and IKK2, which provided confidence in its use as a JNK-specific tool in many contexts. medchemexpress.com However, the later discovery of its potent activity against the DYRK family highlights the necessity for broader and unbiased profiling of chemical probes. nih.gov

This discovery opens up several avenues for future research. The full spectrum of CC 401's kinase targets is likely not fully elucidated, as it has been described as a "promiscuous kinase inhibitor". nih.gov Unbiased, large-scale kinome profiling could reveal additional targets, which may explain other biological effects or provide opportunities for new research directions.

Table 2: Summary of Key Research Findings for CC 401 Dihydrochloride
Area of InvestigationKey FindingPrimary Molecular Target(s)Reference
Kinase SignalingPotent, ATP-competitive inhibition of JNK signaling cascade.JNK1, JNK2, JNK3 medchemexpress.com
Diabetes PathophysiologyInduces β-cell replication in rodent and human cells.DYRK1A, DYRK1B nih.govnih.gov
Renal Disease PathophysiologySlows progression of proteinuria and prevents renal impairment in a rat model.JNK medchemexpress.commedchemexpress.com
Viral InfectionsInhibits replication of Human Cytomegalovirus (HCMV).JNK

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing CC 401 dihydrochloride to ensure high purity and yield?

  • Synthesis should follow protocols optimized for dihydrochloride salts, including acid-base reactions using hydrochloric acid to protonate the free base form. Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is critical to confirm structural integrity and purity (>99%) . For novel intermediates, provide elemental analysis and mass spectrometry data to validate molecular composition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use a combination of analytical techniques:

  • HPLC with UV detection to quantify impurities (<1%) .
  • Mass spectrometry (MS) and NMR to confirm molecular weight and structural motifs .
  • Karl Fischer titration to assess hygroscopicity, as dihydrochloride salts are prone to moisture absorption .

Q. What in vitro assays are commonly used to assess the biological activity of this compound?

  • Standard assays include:

  • Enzyme inhibition assays (e.g., IC50 determination using fluorogenic substrates) .
  • Cell proliferation assays (e.g., MTT or ATP-based assays) to evaluate cytotoxicity or therapeutic effects .
  • Binding affinity studies (e.g., surface plasmon resonance) to quantify target interactions .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound across different in vitro models be resolved?

  • Investigate variables such as:

  • Cell line specificity : Differences in receptor expression or metabolic pathways may explain discrepancies .
  • Assay conditions : Optimize pH, temperature, and buffer composition to replicate physiological environments .
  • Orthogonal validation : Confirm results using alternative methods (e.g., Western blotting alongside activity assays) .

Q. What strategies are effective in optimizing the solubility and stability of this compound in aqueous solutions for in vivo studies?

  • Co-solvent systems : Use DMSO (<5%) or cyclodextrins to enhance solubility without inducing toxicity .
  • pH adjustment : Maintain solutions at pH 3–4 to prevent deprotonation and precipitation .
  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify degradation products .

Q. How should researchers design dose-response experiments to establish the therapeutic window of this compound while minimizing off-target effects?

  • Pilot studies : Use logarithmic dose ranges (e.g., 1 nM–100 µM) to identify effective and toxic concentrations .
  • Selectivity profiling : Screen against related targets (e.g., kinase panels) to assess specificity .
  • In vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate plasma exposure with efficacy metrics .

Q. What computational approaches can predict the binding affinity and selectivity of this compound against structurally similar targets?

  • Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor interactions .
  • Molecular dynamics (MD) simulations : Analyze binding stability over nanosecond timescales .
  • Machine learning : Train models on existing SAR data to prioritize derivatives for synthesis .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducibility?

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time and temperature .
  • Statistical analysis : Use ANOVA to identify variability sources (e.g., raw material purity) .
  • Stability-indicating assays : Monitor degradation under stress conditions (light, heat) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.